3-Bromo-8-methylquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-8-methylquinolin-5-amine is a quinoline derivative, which is a class of nitrogen-containing heterocyclic compounds. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methylquinolin-5-amine typically involves the bromination of 8-methylquinoline followed by amination. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the quinoline ring. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs large-scale bromination and amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-methylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 8-methylquinolin-5-amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 8-Methylquinolin-5-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-8-methylquinolin-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-8-methylquinolin-5-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromoquinoline: Lacks the methyl and amine groups, making it less versatile in certain reactions.
8-Methylquinoline: Lacks the bromo and amine groups, reducing its reactivity in substitution reactions.
5-Aminoquinoline: Lacks the bromo and methyl groups, affecting its chemical properties and applications.
Uniqueness
3-Bromo-8-methylquinolin-5-amine is unique due to the presence of both the bromo and amine groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C10H9BrN2 |
---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
3-bromo-8-methylquinolin-5-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-3-9(12)8-4-7(11)5-13-10(6)8/h2-5H,12H2,1H3 |
InChI Key |
DXELPDQQAUIHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)N)C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.